molecular formula C18H21NO2S2 B2900606 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448027-05-1

2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Cat. No. B2900606
CAS RN: 1448027-05-1
M. Wt: 347.49
InChI Key: NQQSXJDHSMJUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as BHA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BHA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB pathway and the MAPK pathway. BHA has also been found to inhibit the activity of various enzymes, including COX-2 and LOX.
Biochemical and Physiological Effects:
BHA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins. BHA has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress. Additionally, BHA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

BHA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. BHA has also been found to exhibit low toxicity and has shown promising results in various in vitro and in vivo studies.
However, there are also some limitations to the use of BHA in lab experiments. BHA has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, BHA has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on BHA. One area of interest is the potential use of BHA in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine the safety and efficacy of BHA in humans.
Another area of interest is the development of new synthesis methods for BHA. Alternative synthesis methods could potentially improve the yield and purity of BHA and make it more accessible for use in lab experiments.
In conclusion, BHA is a chemical compound that has shown promising pharmacological properties in scientific research. It has been studied for its potential use in the treatment of various diseases and has exhibited anti-inflammatory, antioxidant, and antitumor activities. Further research is needed to fully understand the mechanism of action of BHA and its potential applications in medicine.

Synthesis Methods

The synthesis of BHA involves the reaction of 4-(methylthio)benzaldehyde with benzyl mercaptan in the presence of a base to form 4-(benzylthio)benzaldehyde. This intermediate is then reacted with N-(2-hydroxyethyl)acetamide in the presence of a base to form BHA.

Scientific Research Applications

BHA has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. BHA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-benzylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-22-16-9-7-15(8-10-16)17(20)11-19-18(21)13-23-12-14-5-3-2-4-6-14/h2-10,17,20H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSXJDHSMJUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)CSCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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